2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
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Overview
Description
2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps. The initial step often includes the formation of the benzoquinazoline core, followed by the introduction of the benzylsulfanyl group and the dimethyloxan moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline core or other functional groups.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the quinazoline core.
Scientific Research Applications
2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene-based polymers: These compounds share some structural similarities and are used in applications like polymer solar cells.
Chlorinated benzo[1,2-b4,5-b′]dithiophene-based polymers: These compounds are designed for high-performance polymer solar cells and have unique properties compared to their non-chlorinated counterparts.
Uniqueness
2-(BENZYLSULFANYL)-3-(2,2-DIMETHYLOXAN-4-YL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its combination of functional groups and the resulting properties
Properties
IUPAC Name |
2-benzylsulfanyl-3-(2,2-dimethyloxan-4-yl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2S/c1-30(2)20-24(15-18-35-30)33-28(34)26-27(32-29(33)36-21-22-11-5-3-6-12-22)25-14-8-7-13-23(25)19-31(26)16-9-4-10-17-31/h3,5-8,11-14,24H,4,9-10,15-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGWWXNZQJZZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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